Specific Scientific Field: This application falls under the field of Pharmaceutical Analysis.
Comprehensive and Detailed Summary of the Application: N,2-Dimethyl-N-nitroso-1-propanamine is used in the quantitation of nitrosamine impurities in metformin drug products. Nitrosamines are genotoxic impurities, and their presence in drugs is tightly regulated. This compound is used in a highly sensitive and robust LC-MS/MS method for the detection and quantitation of nitrosamine impurities .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves the use of a Thermo Scientific™ TSQ Quantis™ mass spectrometer and a liquid chromatography triple quadrupole selected reaction monitoring mass spectrometry (LC-SRM-MS) method using both heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI). This method is capable of detecting and quantifying 10 different nitrosamines, including N,2-Dimethyl-N-nitroso-1-propanamine .
Thorough Summary of the Results or Outcomes Obtained: The method was able to quantify nitrosamine impurities in metformin drug products below the daily acceptable intake level, meeting both European Medicines Agency (EMA) and United States Food and Drug Administration (US FDA) regulatory guidelines. The method proved to be reproducible and accurate, making it suitable for routine screening of nitrosamine impurities in drug products .
N,2-Dimethyl-N-nitroso-1-propanamine is a chemical compound with the molecular formula . It features a propyl chain with a primary amine group at one end, a methyl group on the second carbon, and a nitroso group attached to the nitrogen atom of the amine. This structure allows for potential hydrogen bonding due to the presence of the amine group, while the nitroso group can engage in various
No known scientific research explores the mechanism of action of DMNP.
N-nitrosamines are a class of carcinogens (cancer-causing agents). Studies have shown that laboratory animals exposed to DMNP developed tumors in various organs []. Due to this, DMNP should be handled with caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators.
These reactions highlight its reactivity and potential for forming more complex compounds .
As a member of the nitrosamine family, N,2-Dimethyl-N-nitroso-1-propanamine exhibits significant biological activity. Studies have shown that exposure to this compound can lead to tumor development in various organs in laboratory animals. The carcinogenic potential is attributed to its ability to induce DNA damage and mutations. Consequently, it is classified as a genotoxic impurity, necessitating careful handling and regulation in pharmaceutical applications .
N,2-Dimethyl-N-nitroso-1-propanamine can be synthesized through several methods:
The synthesis must be conducted in controlled environments due to the hazardous nature of both reactants and products .
N,2-Dimethyl-N-nitroso-1-propanamine finds applications primarily in analytical chemistry:
Several compounds share structural similarities with N,2-Dimethyl-N-nitroso-1-propanamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N,N-Dimethyl-N-nitrosamine | C3H8N2O | Known for its carcinogenic properties; widely studied. |
N-Nitrosodiethylamine | C4H10N2O | Strongly associated with cancer; used as a model compound. |
N,N-Diethyl-N-nitrosamine | C4H10N2O | Similar carcinogenic profile; used in toxicology studies. |
N,N-Dipropylnitrosamine | C6H14N2O | Exhibits similar biological activity; studied for mutagenicity. |
These compounds are characterized by their nitrosamine structures and associated health risks. The unique aspect of N,2-Dimethyl-N-nitroso-1-propanamine lies in its specific propyl chain configuration and the resultant biological effects observed from exposure .